molecular formula C7H8N2O3 B13491424 5H,6H,8H-imidazo[4,3-c][1,4]oxazine-1-carboxylic acid

5H,6H,8H-imidazo[4,3-c][1,4]oxazine-1-carboxylic acid

Cat. No.: B13491424
M. Wt: 168.15 g/mol
InChI Key: WIIFWTGAOKZUMC-UHFFFAOYSA-N
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Description

5H,6H,8H-imidazo[4,3-c][1,4]oxazine-1-carboxylic acid is a heterocyclic compound that features an imidazo-oxazine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H,6H,8H-imidazo[4,3-c][1,4]oxazine-1-carboxylic acid typically involves multi-step organic reactions. One common method includes the construction of the imidazole nucleus followed by the formation of the oxazine ring. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to increase yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

5H,6H,8H-imidazo[4,3-c][1,4]oxazine-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

5H,6H,8H-imidazo[4,3-c][1,4]oxazine-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5H,6H,8H-imidazo[4,3-c][1,4]oxazine-1-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For instance, its derivatives may inhibit certain enzymes or receptors, thereby altering cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 5H,6H,8H-imidazo[2,1-c][1,4]oxazine-8-carboxylic acid
  • 2-formyl-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylic acid

Uniqueness

5H,6H,8H-imidazo[4,3-c][1,4]oxazine-1-carboxylic acid is unique due to its specific imidazo-oxazine core structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazine-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c10-7(11)6-5-3-12-2-1-9(5)4-8-6/h4H,1-3H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIIFWTGAOKZUMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C(N=CN21)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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